![molecular formula C9H8N2O3S B1417564 Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 319442-19-8](/img/structure/B1417564.png)
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Overview
Description
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 . The IUPAC name for this compound is ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4H,2H2,1H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Convergent Analog Synthesis
This compound can be converted into corresponding amides by treating the acid chloride generated in situ with various amines. This process is significant in convergent analog synthesis, which is a method used in medicinal chemistry to explore the structure-activity relationship of compounds .
Inhibitors for TrmD
Derivatives of thieno[2,3-d]pyrimidine have been used as inhibitors for TrmD isolated from Haemophilus influenzae. This application is crucial in the field of pharmacology, particularly in the design and synthesis of new drugs .
Tandem Nucleophilic Addition and Substitution
The compound has been involved in reactions that do not stop after nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety but proceed as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles. This application is important in organic chemistry for the synthesis of complex molecules .
Safety and Hazards
Future Directions
The compound belongs to the class of heterocyclic compounds, which are represented by a great number of medicines. Despite decades of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted . Therefore, there is a need to develop new effective methods for their synthesis and to explore their biological properties.
Mechanism of Action
Mode of Action
It is known that the compound has a carbonyl stretching corresponding to the lactam , which may play a role in its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate are currently unknown
properties
IUPAC Name |
ethyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHHCYVZKHGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=O)N1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627513 | |
Record name | Ethyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
319442-19-8 | |
Record name | Ethyl 3,4-dihydro-4-oxothieno[3,2-d]pyrimidine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319442-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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